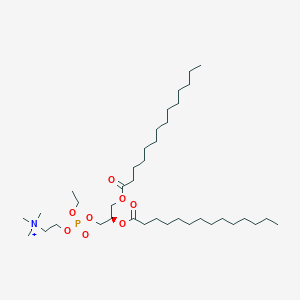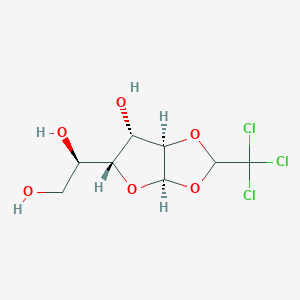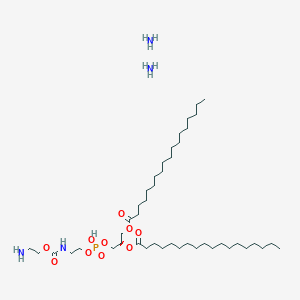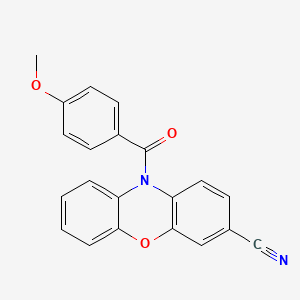
Tubulin inhibitor 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin Inhibitor 8 is a compound that targets the tubulin-microtubules system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable agent in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 8 typically involves multiple steps, including Hantzsch synthesis, reductive amination, and amide formation . For example, the synthesis of tubulin polymerization inhibitors like 9-azido-α-noscapine involves mild reaction conditions using t-butyl nitrite and trimethylsilyl azide in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield. This often requires optimization of reaction conditions and the use of continuous flow reactors to maintain consistent quality and efficiency .
化学反应分析
Types of Reactions: Tubulin Inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Tubulin Inhibitor 8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and polymerization.
Biology: Helps in understanding cell division and intracellular transport mechanisms.
Medicine: Primarily used in cancer therapy to inhibit tumor growth by disrupting cell division.
作用机制
Tubulin Inhibitor 8 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells . The compound acts as a molecular plug that sterically inhibits the conformational switch in the α-tubulin subunit, preventing the growth of microtubules .
相似化合物的比较
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., Paclitaxel): Stabilize microtubules and prevent their depolymerization.
Vinca Alkaloids (e.g., Vinblastine): Inhibit microtubule assembly.
Uniqueness of Tubulin Inhibitor 8: Unlike other tubulin inhibitors, this compound has a unique binding mechanism that allows it to act as a molecular plug, making it highly effective in disrupting microtubule dynamics . Additionally, it has shown promising results in overcoming drug resistance, a common issue with other tubulin inhibitors .
属性
分子式 |
C21H14N2O3 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
10-(4-methoxybenzoyl)phenoxazine-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O3/c1-25-16-9-7-15(8-10-16)21(24)23-17-4-2-3-5-19(17)26-20-12-14(13-22)6-11-18(20)23/h2-12H,1H3 |
InChI 键 |
JNDAHXOWDRYLBK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



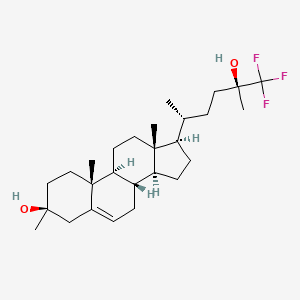
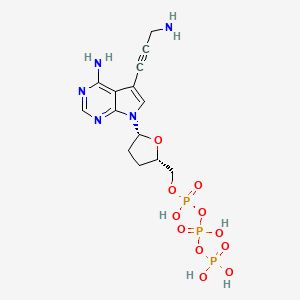
![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)

![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)

